Cas no 39113-01-4 (2-amino-1,2,3,4-tetrahydroisoquinolin-1-one)

2-amino-1,2,3,4-tetrahydroisoquinolin-1-one structure
39113-01-4 structure
Product Name:2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:39113-01-4
MF:C9H10N2O
MW:162.188501834869
CID:1111871
PubChem ID:190991
Update Time:2025-04-23

2-amino-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3,4-dihydro-1(2H)-Isoquinolinone
    • 2-amino-3,4-dihydroisoquinolin-1-one
    • 1(2H)-isoquinolinone, 2-amino-3,4-dihydro-
    • 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
    • Z1255443922
    • AKOS017515429
    • SCHEMBL11407629
    • DTXSID70192360
    • GSQUVIBWTKWASE-UHFFFAOYSA-N
    • EN300-124554
    • 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
    • 39113-01-4
    • Inchi: 1S/C9H10N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2
    • InChI Key: GSQUVIBWTKWASE-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CCN1N

Computed Properties

  • Exact Mass: 162.0794
  • Monoisotopic Mass: 162.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.234
  • Boiling Point: 324.9°C at 760 mmHg
  • Flash Point: 150.3°C
  • Refractive Index: 1.612
  • PSA: 46.33

2-amino-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A636580-10mg
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4
10mg
$ 70.00 2022-06-07
TRC
A636580-50mg
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4
50mg
$ 250.00 2022-06-07
TRC
A636580-100mg
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4
100mg
$ 365.00 2022-06-07
Enamine
EN300-124554-0.05g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
0.05g
$226.0 2023-07-06
Enamine
EN300-124554-0.1g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
0.1g
$337.0 2023-07-06
Enamine
EN300-124554-0.25g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
0.25g
$481.0 2023-07-06
Enamine
EN300-124554-0.5g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
0.5g
$758.0 2023-07-06
Enamine
EN300-124554-1.0g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
1.0g
$971.0 2023-07-06
Enamine
EN300-124554-2.5g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
2.5g
$1903.0 2023-07-06
Enamine
EN300-124554-5.0g
2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
39113-01-4 95%
5.0g
$2816.0 2023-07-06

2-amino-1,2,3,4-tetrahydroisoquinolin-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:39113-01-4)2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
Order Number:A966482
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:18
Price ($):628.0
Email:sales@amadischem.com

Additional information on 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one

2-amino-3,4-dihydro-1(2H)-Isoquinolinone (CAS No. 39113-01-4): A Comprehensive Overview

The compound 2-amino-3,4-dihydro-1(2H)-Isoquinolinone (CAS No. 39113-01-4) is a structurally unique organic molecule belonging to the isoquinolinone class. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive agents targeting various therapeutic areas.

Isoquinolinones are a subclass of heterocyclic compounds characterized by a fused bicyclic structure consisting of a benzene ring and a dihydroisoquinoline moiety. The presence of an amino group at the 2-position in 2-amino-3,4-dihydro-1(2H)-Isoquinolinone introduces additional functional diversity, making it a valuable building block for synthesizing more complex molecules. Researchers have explored its potential as a precursor for constructing bioactive compounds with anti-inflammatory, anticancer, and antimicrobial properties.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-amino-3,4-dihydro-1(2H)-Isoquinolinone using various strategies, including one-pot reactions and catalytic processes. For instance, studies published in *Journal of Organic Chemistry* and *Chemical Communications* have demonstrated the use of transition metal catalysts to achieve high yields and selectivity in its preparation. These methods not only enhance the scalability of production but also pave the way for further structural modifications to explore its biological activities.

The biological evaluation of 2-amino-3,4-dihydro-1(2H)-Isoquinolinone has revealed promising results in preclinical models. For example, research conducted at the University of California demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies published in *Medicinal Chemistry Research* have highlighted its cytotoxic effects on cancer cell lines, indicating its potential role in anticancer therapy.

In terms of materials science applications, 2-amino-3,4-dihydro-1(2H)-Isoquinolinone has been investigated as a component in advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the presence of nitrogen atoms makes it a valuable candidate for constructing porous materials with applications in gas storage and catalysis.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the pharmacokinetic properties of 2-amino-3,4-dihydro-1(2H)-Isoquinolinone derivatives. By modifying the substituents on the isoquinolinone core, researchers aim to enhance bioavailability and reduce potential side effects. These efforts are supported by computational modeling studies that predict the compound's interactions with biological targets at the molecular level.

The environmental impact of 2-amino-3,4-dihydro-1(2H)-Isoquinolinone has also been a topic of interest. Studies conducted by environmental chemists have assessed its biodegradability and toxicity profiles under various conditions. Results indicate that under controlled conditions, the compound exhibits moderate biodegradability, which is crucial for ensuring its safe use in industrial and pharmaceutical applications.

In conclusion, 2-amino-3,4-dihydro-1(2H)-Isoquinolinone (CAS No. 39113-01-4) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation methodologies, positions it as a key player in drug discovery and materials science research. Continued exploration into its properties will undoubtedly unlock new applications and contribute to scientific progress.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39113-01-4)2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
A966482
Purity:99%
Quantity:1g
Price ($):628.0
Email